3-tert-butyl-1-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea
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Overview
Description
- The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Step 3: Formation of the Urea Group
- The final step involves the reaction of the functionalized thiophene-pyridine intermediate with an isocyanate to form the urea group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea typically involves multi-step organic synthesis. One common approach is to start with the thiophene and pyridine precursors, which are then subjected to various functionalization reactions to introduce the tert-butyl and urea groups.
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Step 1: Functionalization of Thiophene and Pyridine Rings
- The thiophene ring can be functionalized through halogenation, followed by a Suzuki-Miyaura coupling reaction to introduce the pyridine ring.
- The pyridine ring can be functionalized through nitration and subsequent reduction to introduce amino groups.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Urea derivatives with various substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving thiophene and pyridine derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene and pyridine rings may interact with enzymes or receptors, while the urea group may form hydrogen bonds with biological molecules. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide.
Urea Derivatives: Compounds containing the urea group, such as N,N’-dimethylurea.
Uniqueness
3-tert-butyl-1-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea is unique due to the combination of the tert-butyl, thiophene, pyridine, and urea groups within a single molecule. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-tert-butyl-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-15(2,3)18-14(19)17-9-11-7-12(10-16-8-11)13-5-4-6-20-13/h4-8,10H,9H2,1-3H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJCYUKJANQDLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC(=CN=C1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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